2-Amino-4-methylfuran-3-carbonitrile
Overview
Description
2-Amino-4-methylfuran-3-carbonitrile is a heterocyclic organic compound with the molecular formula C6H6N2O. It is a derivative of furan, featuring an amino group at the second position, a methyl group at the fourth position, and a nitrile group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methylfuran-3-carbonitrile typically involves the reaction of malononitrile with acetol in the presence of a base such as triethylamine. The reaction is carried out in methanol at room temperature, resulting in the formation of the desired product . The general reaction scheme is as follows:
Malononitrile+AcetolTriethylamine, Methanolthis compound
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids and aldehydes.
Reduction: Amines and other reduced forms.
Substitution: Substituted furan derivatives with different functional groups.
Scientific Research Applications
2-Amino-4-methylfuran-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: It is explored for its pharmacological properties and potential therapeutic applications.
Industry: The compound is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-4-methylfuran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to its observed effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular interactions .
Comparison with Similar Compounds
2-Amino-3-cyano-4H-chromene: Similar in structure but with a chromene core instead of a furan ring.
2-Amino-4H-pyran-3-carbonitrile: Contains a pyran ring instead of a furan ring.
2-Amino-3-cyano-4-methylfuran: Lacks the nitrile group at the third position.
Uniqueness: 2-Amino-4-methylfuran-3-carbonitrile is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a nitrile group makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Properties
IUPAC Name |
2-amino-4-methylfuran-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-4-3-9-6(8)5(4)2-7/h3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEZLDLJNUPTMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451999 | |
Record name | 2-AMINO-4-METHYL-3-FURONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5117-87-3 | |
Record name | 2-AMINO-4-METHYL-3-FURONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-methylfuran-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of the product formed from the reaction between malononitrile and hydroxyacetone?
A1: The reaction between malononitrile and hydroxyacetone primarily yields a dimeric structure, confirmed through X-ray structure analysis []. This dimer, denoted as 3 in the research paper, is the dominant form of the product. While a monomeric form (1a) of 2-Amino-4-methylfuran-3-carbonitrile is theoretically possible, the research primarily focuses on the dimer and its derivatives.
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